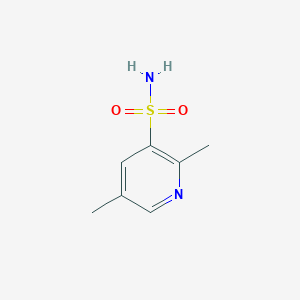

2,5-Dimethylpyridine-3-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

2,5-dimethylpyridine-3-sulfonamide |

InChI |

InChI=1S/C7H10N2O2S/c1-5-3-7(12(8,10)11)6(2)9-4-5/h3-4H,1-2H3,(H2,8,10,11) |

InChI Key |

ZEUIDFLQVDOYGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)C)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dimethylpyridine 3 Sulfonamide and Its Structural Analogues

Direct Synthesis Strategies for 2,5-Dimethylpyridine-3-sulfonamide

The most straightforward approaches to this compound involve the sequential construction of the sulfonic acid and sulfonamide functionalities onto the pre-existing 2,5-dimethylpyridine (B147104) core. The key intermediate in this process is 2,5-Dimethylpyridine-3-sulfonyl chloride bldpharm.com.

The synthesis of pyridine-3-sulfonyl chlorides can be effectively achieved through the diazotization of 3-aminopyridines. researchgate.netgoogle.com This established method involves converting the amino group into a diazonium salt, which is then substituted by a sulfonyl chloride group.

Step 1: Diazotization and Sulfonylation The process begins with a 3-aminopyridine (B143674) derivative, in this case, 3-amino-2,5-dimethylpyridine. This precursor is treated with a diazotizing agent, such as sodium nitrite, in an acidic medium (e.g., hydrochloric acid) to form an intermediate diazonium salt. This salt is typically unstable and is used immediately in the next step. The sulfonyl group is introduced by reacting the diazonium salt with sulfur dioxide in the presence of a catalyst, often a copper salt like cuprous chloride, in a reaction analogous to the Sandmeyer reaction. google.com

Step 2: Amination Once the 2,5-Dimethylpyridine-3-sulfonyl chloride intermediate is obtained, it is converted to the final sulfonamide through amination. This is a standard nucleophilic substitution reaction where the sulfonyl chloride is treated with ammonia (B1221849) or a primary/secondary amine. The reaction of 2-chloropyridine-3-sulfonyl chloride with various anilines to form N-aryl sulfonamides serves as a procedural model for this transformation. mdpi.com

| Step | Reactants | Reagents & Conditions | Product |

| 1. Diazotization/Sulfonylation | 3-Amino-2,5-dimethylpyridine | 1. NaNO₂, aq. HCl, 0-5°C2. SO₂, CuCl₂ | 2,5-Dimethylpyridine-3-sulfonyl chloride |

| 2. Amination | 2,5-Dimethylpyridine-3-sulfonyl chloride | aq. NH₃ or RNH₂/R₂NH, Base (e.g., Pyridine) | This compound |

Table 1: General scheme for the direct synthesis of this compound. Conditions are based on analogous transformations. researchgate.netgoogle.commdpi.com

The efficiency of the direct synthesis pathway is highly dependent on the reaction conditions. For the diazotization step, precise temperature control is critical, with temperatures typically maintained between 0-5°C to prevent the decomposition of the unstable diazonium salt intermediate. google.com The choice of solvent and the rate of addition of reagents are also key parameters to control for minimizing side reactions.

In the subsequent amination step, the selection of the base is important for scavenging the HCl byproduct. Non-nucleophilic pyridine (B92270) bases are often employed for this purpose. The solvent choice can influence reaction rates and yields, with aprotic solvents being common. The optimization involves balancing reaction time, temperature, and stoichiometry of reagents to maximize the yield and purity of the final sulfonamide product.

Advanced Synthetic Approaches for Substituted this compound Derivatives

Beyond the direct synthesis of the parent compound, advanced methodologies allow for the creation of a diverse library of structural analogues with modified functional groups, which is crucial for applications like drug discovery.

N-alkylation of the sulfonamide group provides a route to secondary and tertiary sulfonamides, introducing structural diversity. This transformation is a key tool in organic synthesis for modifying primary and secondary amides. researchgate.net The sulfonamide nitrogen can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. This modification allows for fine-tuning the electronic and steric properties of the molecule. Research on pyridine-linked sulfonamide nuclei has demonstrated the feasibility of such N-alkylation strategies. researchgate.net

| Reaction Type | Substrate | Reagents & Conditions | Product Type |

| N-Alkylation | This compound | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-2,5-dimethylpyridine-3-sulfonamide |

| N-Acylation | This compound | Acyl chloride (e.g., RCOCl), Base (e.g., Pyridine) | N-Acyl-2,5-dimethylpyridine-3-sulfonamide |

Table 2: Examples of functional group modifications for this compound derivatives. researchgate.net

Palladium-catalyzed cross-coupling reactions represent a powerful, modern approach to forming C-S and C-N bonds. The Suzuki-Miyaura coupling, in particular, can be adapted for the synthesis of sulfonamides. A notable strategy is a three-component reaction that combines an arylboronic acid, an amine, and a sulfur dioxide source, such as sulfuric chloride (SO₂Cl₂), in a single pot. nih.govrsc.org

In this context, a boronic acid derivative of 2,5-dimethylpyridine could be coupled with an amine and sulfuric chloride using a palladium catalyst. This method bypasses the need for pre-functionalized starting materials like 3-aminopyridine, offering a convergent and efficient route to the target sulfonamide architecture. nih.gov The key to this transformation is the in-situ formation of a sulfamoyl chloride from the amine and SO₂Cl₂, which then undergoes Suzuki-Miyaura coupling with the pyridineboronic acid. nih.govrsc.org

| Component | Example | Role |

| Pyridine Source | 2,5-Dimethylpyridine-3-boronic acid | Aryl partner in cross-coupling |

| Nitrogen Source | Ammonia or Primary/Secondary Amine | Forms the sulfonamide nitrogen |

| Sulfur Source | Sulfuric chloride (SO₂Cl₂) | Provides the -SO₂- linchpin |

| Catalyst System | Pd catalyst (e.g., Pd(OAc)₂) + Ligand | Facilitates the C-S bond formation |

Table 3: Components for a three-component Suzuki-Miyaura coupling approach to sulfonamide synthesis. nih.govrsc.org

The pyridine-sulfonamide scaffold is a valuable building block for creating hybrid molecules, where it is covalently linked to other pharmacologically active moieties to develop compounds with potentially enhanced or dual activities. nih.govnih.gov Synthetic strategies often involve preparing the functionalized pyridine sulfonamide first, followed by reaction with another molecular fragment.

For instance, new classes of functionalized pyridine-based benzothiazoles and benzimidazoles incorporating sulfonamide moieties have been developed. acs.orgacs.org These syntheses typically involve reacting a precursor, such as a cyanoacetoarylsulfonylhydrazide, with various electrophiles to construct the final hybrid molecule. acs.orgacs.org Similarly, hybrids combining the sulfonamide core with moieties like pyridine-2-one have been synthesized and show promise as dual-target inhibitors. mdpi.com This molecular hybridization approach is a cornerstone of modern medicinal chemistry for generating novel therapeutic candidates. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While a specific green synthesis for this exact compound is not documented, principles from related sulfonamide and pyridine syntheses can be applied.

One of the primary goals of green chemistry is the use of environmentally benign solvents. Traditional methods for sulfonamide synthesis often employ chlorinated solvents like dichloromethane (B109758) or pyridine as both a solvent and a base ekb.egeurjchem.com. A greener alternative is the use of water as the reaction medium. The synthesis of sulfonamides in aqueous media under dynamic pH control has been shown to be effective, using equimolar amounts of the amino compound and arylsulfonyl chloride without the need for an organic base. This approach simplifies product isolation, often requiring only filtration after acidification.

Catalysis plays a crucial role in developing greener synthetic routes. The use of catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and the formation of byproducts. For instance, the synthesis of pyridine derivatives can be achieved through one-pot multicomponent reactions catalyzed by novel ionic liquids, which can sometimes be recovered and reused researchgate.netnih.gov. In the context of sulfonamide synthesis, iodine has been used as a catalyst for the reaction between heteroaryl amines and sodium benzenesulfonate, offering an alternative to the use of sulfonyl chlorides ekb.eg.

The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is also a key consideration. One-pot, multicomponent reactions are particularly advantageous in this regard as they can reduce the number of synthetic steps and purification stages, thereby minimizing waste nih.govnih.gov. The synthesis of substituted pyridines has been demonstrated using such methods, which could be adapted for the preparation of the 2,5-dimethylpyridine scaffold nih.gov.

Furthermore, the choice of reagents can significantly impact the greenness of a synthesis. For example, instead of using stoichiometric amounts of a base that becomes part of the waste stream, catalytic amounts of a reusable base or a base that can be easily neutralized and removed are preferred. In some cases, the reaction can be performed under solvent-free conditions, further reducing the environmental footprint researchgate.netnih.gov.

The table below summarizes potential green chemistry approaches applicable to the synthesis of this compound based on methodologies for related compounds.

Table 1: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Conventional Method | Greener Alternative | Research Findings |

|---|---|---|---|

| Solvent Selection | Use of chlorinated solvents (e.g., dichloromethane) or excess pyridine. ekb.egeurjchem.com | Use of water as a solvent or solvent-free conditions. | Reactions in water can proceed with high yields, and product isolation is simplified to filtration. nih.gov Solvent-free reactions for pyridine synthesis have been shown to be efficient. researchgate.netnih.gov |

| Catalysis | Use of stoichiometric amounts of base (e.g., pyridine). ekb.eg | Use of catalytic amounts of a reusable catalyst (e.g., ionic liquids, iodine). | Ionic liquids have been used as recoverable catalysts for the synthesis of pyridines with sulfonamide moieties. researchgate.netnih.gov Iodine can catalyze the reaction between an amine and a sulfonate salt. ekb.eg |

| Atom Economy | Multi-step synthesis with isolation of intermediates. | One-pot, multicomponent reactions. | One-pot synthesis of substituted pyridines and sulfonimidamides has been developed, reducing waste and improving efficiency. nih.govnih.govnih.gov |

| Reagent Choice | Use of sulfonyl chlorides, which can be moisture-sensitive and produce HCl byproduct. ekb.egeurjchem.com | Use of sulfonic acids or their salts. | Microwave-assisted synthesis from sulfonic acids has been explored, proceeding via a sulfonyl chloride intermediate generated in situ. ekb.eg |

Reactivity and Mechanistic Investigations of 2,5 Dimethylpyridine 3 Sulfonamide

Chemical Transformations of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) is a robust functional group, yet it can undergo a range of chemical transformations under specific conditions. These reactions are crucial for the derivatization of 2,5-dimethylpyridine-3-sulfonamide to create new molecular entities with potentially altered biological or chemical properties.

Oxidation Pathways and Derivative Formation

While the sulfur atom in the sulfonamide group is in its highest oxidation state (+6) and thus cannot be further oxidized, reactions targeting other parts of the molecule can be influenced by the sulfonamide moiety. For instance, the synthesis of related pyridine (B92270) sulfonamides can involve oxidation steps on precursor molecules. One general method for sulfonamide synthesis involves the oxidation of sulfinamides, which can be formed from the reaction of methyl sulfinates with lithium amides. nih.gov This two-step process, involving formation of a sulfinamide followed by oxidation, provides a high-yield route to a variety of sulfonamides. nih.gov

In the context of pyridine sulfonamides, synthetic strategies often build the ring system with the sulfonamide precursor already in place. For example, the synthesis of triarylpyridines bearing sulfonamide moieties has been achieved through a cooperative vinylogous anomeric-based oxidation mechanism. nih.gov Although this does not directly describe the oxidation of this compound itself, it highlights that oxidative conditions are employed in the synthesis of complex molecules within this class.

Reduction Reactions and Aminated Products

It is important to note that in the broader context of pyridine chemistry, the pyridine ring itself can be susceptible to reduction, for instance, to form piperidines. The conditions for such reductions would need to be carefully chosen to avoid unwanted reactions on the sulfonamide group.

Electrophilic and Nucleophilic Substitution Reactions

The nitrogen atom of the sulfonamide group is generally not nucleophilic due to the strong electron-withdrawing effect of the sulfonyl group. However, the sulfonamide can be deprotonated to form a sulfonamidate anion, which is a potent nucleophile. This anion can then react with various electrophiles.

A significant reaction of the sulfonamide group involves its reaction with isocyanates to form sulfonylureas. For example, a series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were synthesized by reacting 4-substituted pyridine-3-sulfonamides with aryl isocyanates in the presence of potassium carbonate. researchgate.net This reaction proceeds via the nucleophilic attack of the deprotonated sulfonamide on the isocyanate carbon.

Conversely, the sulfonamide group can be made to act as an electrophile. A method for the conversion of primary sulfonamides into sulfonyl chlorides has been developed using a pyrylium (B1242799) salt (Pyry-BF4) and magnesium chloride. youtube.com This transformation allows for the subsequent reaction of the resulting sulfonyl chloride with a variety of nucleophiles to form more complex sulfonamides, sulfonates, and other derivatives. youtube.com

Pyridine Ring Reactivity and Substituent Effects on this compound

The pyridine ring in this compound is activated by the two electron-donating methyl groups and deactivated towards electrophilic substitution by the electron-withdrawing sulfonamide group. The nitrogen atom in the ring also deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-position relative to the nitrogen.

Nucleophilic aromatic substitution (SNAr) is a common reaction for pyridine rings, especially when a good leaving group is present at the 2- or 4-position. lookchem.comacs.org In the case of this compound, the positions on the ring are not inherently activated for SNAr by the sulfonamide group. However, the reactivity can be influenced by the substituents. For instance, in 4-substituted pyridine-3-sulfonamides, the substituent at the 4-position can be varied through nucleophilic aromatic substitution of a precursor like 4-chloropyridine-3-sulfonamide.

The methyl groups at the 2- and 5-positions have a significant impact on the reactivity of the pyridine ring. They increase the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine, although the deactivating effect of the sulfonamide group at the 3-position remains a dominant factor. The steric hindrance from the methyl groups, particularly the one at the 2-position, can also influence the approach of reagents.

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Studies

Detailed mechanistic studies, including kinetic and spectroscopic analysis, are essential for understanding the reactivity of this compound. While specific studies on this exact compound are limited, research on related pyridine sulfonamide systems provides valuable insights.

Kinetic studies on the reaction of phenylsulfonyl pyridine derivatives with free thiols have shown that the reactivity can be tuned by substituents on the pyridine ring. researchgate.net Such studies often employ NMR and UV-visible spectroscopy to monitor the reaction progress and determine kinetic parameters. researchgate.net For example, the reaction kinetics for the synthesis of triarylpyridines bearing sulfonamide moieties have been investigated using UV-visible spectroscopy by monitoring the change in absorbance of reactants over time. nih.gov

Spectroscopic methods are also crucial in characterizing the products of reactions. Infrared (IR) spectroscopy can be used to identify the characteristic stretching frequencies of the sulfonamide group (SO₂ and NH bonds). acs.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for determining the precise structure of the products, including the position of substituents on the pyridine ring. acs.org For instance, in the synthesis of new pyridine-based N-sulfonamides, the structures were confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy. acs.org

The interaction of sulfonamides with biological targets has also been studied using spectroscopic techniques. For example, fluorescence spectroscopy has been used to study the binding of sulfonamides to DNA, revealing quenching effects that indicate complex formation.

Computational and Theoretical Chemistry Applications to 2,5 Dimethylpyridine 3 Sulfonamide

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics.

Table 1: Predicted Geometrical Parameters for 2,5-Dimethylpyridine-3-sulfonamide using DFT Note: The following data are representative values based on DFT calculations for similar molecular structures and are intended for illustrative purposes.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | S-N (Sulfonamide) | ~1.65 Å |

| Bond Length | S=O (Sulfonamide) | ~1.45 Å |

| Bond Length | C-S (Pyridine-Sulfur) | ~1.78 Å |

| Bond Angle | O=S=O | ~120° |

| Bond Angle | C-S-N | ~107° |

| Dihedral Angle | C-C-S-N | Variable (Defines conformation) |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is likely distributed over the electron-rich pyridine (B92270) ring, while the LUMO may be localized around the electron-withdrawing sulfonamide group. This analysis helps in predicting how the molecule will interact with other chemical species. bhu.ac.inmdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for Reactivity Analysis Note: These values are examples based on analyses of structurally related molecules.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.8 eV | Region of nucleophilic reactivity (electron donation) |

| LUMO | -1.5 eV | Region of electrophilic reactivity (electron acceptance) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen of the pyridine ring, making them sites for hydrogen bonding and electrophilic interaction. bhu.ac.inresearchgate.net

Molecular Modeling and Simulation of Intermolecular Interactions

Beyond the properties of a single molecule, computational methods can simulate how it interacts with its environment, particularly with biological macromolecules like proteins.

In silico techniques, such as molecular docking, are used to predict the binding orientation and affinity of a small molecule (a ligand) within the active site of a target protein. nih.govresearchgate.net This is a cornerstone of modern drug discovery. nih.gov For this compound, docking studies could be performed against a specific protein target (e.g., an enzyme or receptor) to predict its binding mode. The simulation calculates a binding energy score, with more negative values indicating a stronger, more stable interaction. b-cdn.net These studies can reveal key interactions, such as hydrogen bonds between the sulfonamide group and amino acid residues in the protein's active site, which are critical for biological activity. mdpi.com

Molecules with rotatable bonds, like the one connecting the pyridine ring and the sulfonamide group in this compound, can exist in multiple spatial arrangements, known as conformations. Conformational analysis involves systematically exploring these different shapes to identify the most stable, low-energy conformers. This process generates a potential energy landscape, which maps the energy of the molecule as a function of its geometry. nih.govnih.gov Understanding this landscape is vital because the specific conformation of a molecule often dictates its ability to bind to a biological target. The analysis reveals the preferred shapes of the molecule and the energy barriers required to transition between them.

Research Applications of 2,5 Dimethylpyridine 3 Sulfonamide in Chemical Biology and Organic Synthesis

Enzyme Inhibition Studies and Mechanistic Elucidation

The sulfonamide moiety is a well-established pharmacophore known for its ability to inhibit various enzymes by mimicking natural substrates or binding to critical active site residues. Research into 2,5-dimethylpyridine-3-sulfonamide and related structures has provided insights into specific enzyme-inhibitor interactions.

Sulfonamides typically function as enzyme inhibitors by binding to the active site. The mechanism often involves the anionic sulfonamide group (SO₂NH⁻) coordinating with a metal ion, commonly zinc, within the enzyme's active site. This interaction displaces a water or hydroxide (B78521) molecule that is essential for the enzyme's catalytic cycle, thereby blocking its function. nih.gov This mode of action is a classic example of competitive inhibition, where the inhibitor directly competes with the enzyme's natural substrate. In the context of pyridine-based sulfonamides, the pyridine (B92270) ring can form additional interactions with hydrophilic or lipophilic pockets within the active site, influencing the inhibitor's potency and selectivity. nih.gov

The biosynthesis of folic acid is a critical metabolic pathway in many microorganisms, making its constituent enzymes prime targets for antimicrobial agents. Sulfonamides are renowned for their ability to disrupt this pathway. nih.gov They act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme that catalyzes the condensation of para-aminobenzoic acid (pABA) with dihydropteroate diphosphate. nih.gov Due to their structural similarity to pABA, sulfonamides occupy the enzyme's active site, halting the synthesis of dihydrofolic acid (DHF), a precursor to the essential cofactor tetrahydrofolic acid (THF). nih.gov

Further down the pathway, dihydrofolate reductase (DHFR) converts DHF to THF. nih.gov Inhibiting either DHPS or DHFR leads to the depletion of THF, which is necessary for the synthesis of purines and pyrimidines, ultimately arresting cell growth and causing cell death. nih.gov

Carbonic Anhydrase (CA): Pyridine-3-sulfonamide (B1584339) derivatives have been specifically investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Sulfonamides are a primary class of CA inhibitors, with their efficacy stemming from the direct binding of the sulfonamide group to the zinc ion in the enzyme's active site. nih.gov This disrupts the reversible hydration of carbon dioxide, a fundamental physiological process. nih.gov Studies on 4-substituted pyridine-3-sulfonamides have shown that modifications to the pyridine ring can achieve selectivity for different CA isoforms, including those associated with cancer, such as hCA IX and hCA XII. nih.gov

Dihydropteroate Synthetase (DHPS): As part of the folic acid synthesis pathway, DHPS is a key target for sulfonamide-based drugs. nih.govnih.gov These compounds act as substrate analogues of pABA, competitively inhibiting the enzyme and blocking folate production. nih.gov The development of resistance to traditional sulfonamides has spurred research into new derivatives, including those based on pyridine, to create more potent inhibitors. nih.gov

Antimicrobial Research Utilizing this compound Derivatives

The ability of sulfonamides to inhibit essential microbial enzymes forms the basis of their use in antimicrobial research. Derivatives of this compound are being explored to overcome drug resistance and broaden the spectrum of activity. nih.govnih.govnih.gov

The primary mechanism-based antipathogenic activity of this class of compounds lies in the targeted inhibition of crucial bacterial metabolic pathways. By disrupting the folic acid synthesis pathway, these sulfonamide derivatives effectively function as bacteriostatic agents, preventing the growth and proliferation of susceptible bacteria. nih.gov While specific modulation of virulence factors like toxin production is a modern goal in antimicrobial research, the foundational activity of these pyridine sulfonamides is centered on inhibiting essential enzymes like DHPS and DHFR, which is a well-established antipathogenic strategy. nih.gov

A contemporary strategy in antimicrobial development is the creation of single molecules that can inhibit multiple targets, potentially reducing the likelihood of resistance. Hybrid molecules incorporating a pyridine sulfonamide scaffold have been designed and synthesized to function as dual inhibitors of both DNA gyrase and dihydrofolate reductase (DHFR). nih.gov

DNA gyrase is a bacterial topoisomerase essential for DNA replication, and its inhibition leads to rapid cell death. By combining the pharmacophore of a DHFR inhibitor with that of a DNA gyrase inhibitor, researchers have created compounds with potent, dual-action antimicrobial effects. nih.gov Certain sulfaguanidine-pyridine hybrids demonstrated significant inhibition of both enzymes. nih.gov For instance, some derivatives showed bactericidal properties with IC₅₀ values against DNA gyrase ranging from 18.17 to 23.87 µM and against DHFR from 4.33 to 5.54 µM, showcasing their potential as broad-spectrum antimicrobial agents. nih.gov

Research Findings on Pyridine Sulfonamide Derivatives

The following tables summarize key findings from research on pyridine sulfonamide derivatives, highlighting their enzymatic inhibition and antimicrobial activities.

Table 1: Enzyme Inhibition Data for Pyridine Sulfonamide Derivatives

| Derivative Class | Target Enzyme | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| Sulfaguanidine-Pyridine Hybrid (2d) | DNA Gyrase | 18.17 | nih.gov |

| Sulfaguanidine-Pyridine Hybrid (3a) | DNA Gyrase | 20.45 | nih.gov |

| Sulfaguanidine-Pyridine Hybrid (2a) | DNA Gyrase | 23.87 | nih.gov |

| Sulfaguanidine-Pyridine Hybrid (2d) | DHFR | 4.33 | nih.gov |

| Sulfaguanidine-Pyridine Hybrid (3a) | DHFR | 4.98 | nih.gov |

| Sulfaguanidine-Pyridine Hybrid (2a) | DHFR | 5.54 | nih.gov |

| N-Sulfonamide 2-Pyridone (11a) | DHPS | 2.76 (µg/mL) | nih.govnih.gov |

| N-Sulfonamide 2-Pyridone (11a) | DHFR | 0.20 (µg/mL) | nih.govnih.gov |

| 4-Substituted Pyridine-3-Sulfonamide (4) | hCA IX | 0.137 | nih.gov |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. hCA (human Carbonic Anhydrase), DHFR (Dihydrofolate Reductase), DHPS (Dihydropteroate Synthase).

Table 2: Antimicrobial Activity of Selected Pyridine Sulfonamide Derivatives

| Derivative | Organism | MIC (µM) | MBC (µM) | Source(s) |

|---|---|---|---|---|

| 4,6-dimethyl pyridine-2-one (8) | S. aureus | 5.64 | 10.71 | nih.gov |

| 2-cyano acrylamide (B121943) (2d) | S. aureus | 4.69 | 9.38 | nih.gov |

| 2-cyano acrylamide (2d) | B. subtilis | 9.38 | 18.75 | nih.gov |

| 2-cyano acrylamide (2d) | E. coli | 18.75 | 37.50 | nih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Role of Metal Chelation (e.g., Iron) in Antimicrobial Function

The antimicrobial function of certain pyridine-3-sulfonamide derivatives is linked to their ability to chelate essential metal ions, particularly iron, which is crucial for bacterial survival and virulence. By sequestering iron from the environment, these compounds can induce a state of iron starvation in pathogenic bacteria, thereby inhibiting their growth and reducing the production of toxins.

A notable example is a pyridine-3-sulfonamide derivative containing a catechol moiety, which was identified through a Drosophila-based screening for antipathogenic compounds. tsijournals.com This compound demonstrated significant iron-chelating activity, affecting the virulence of Pseudomonas aeruginosa not by directly inhibiting its growth, but by hindering the production of toxins like pyocyanin (B1662382) and hydrogen cyanide. tsijournals.com The deprivation of iron was evidenced by the enhanced production of the bacterial iron-scavenging molecules, pyoverdine and pyochelin. tsijournals.com

The iron-chelating efficacy of this pyridine-3-sulfonamide derivative was found to be superior to some clinically approved iron-chelating drugs. tsijournals.com It should be noted, however, that the antibacterial activity observed in Drosophila infections is not solely attributed to its iron-chelating property, suggesting a multi-faceted mechanism of action. tsijournals.com The chelation process itself is dependent on specific structural features, with the catechol group being identified as essential for this activity. tsijournals.com The general principle is that the lipophilic nature of metal complexes can facilitate their passage through bacterial cell membranes. postapplescientific.comthegoodscentscompany.comscience.gov

Table 1: Comparative In Vitro Iron Chelation Efficiency

| Compound | Chelation of Iron (II) | Chelation of Iron (III) |

|---|---|---|

| Pyridine-3-sulfonamide derivative (4a) tsijournals.com | 9.8 µM | 9.8 µM |

| Deferiprone (DFP) tsijournals.com | ~39.2 µM | ~39.2 µM |

| Deferoxamine (DFA) tsijournals.com | ~39.2 µM | ~78.4 µM |

Data derived from in vitro insoluble precipitate formation assays. tsijournals.com

Investigations into Anti-inflammatory and Cancer Therapy Mechanisms

Derivatives of pyridine-sulfonamide are actively investigated for their potential in anti-inflammatory and cancer therapies. The research focuses on their ability to interact with specific biological targets and disrupt pathways essential for disease progression.

In cancer therapy research, pyridine-sulfonamide hybrids have been synthesized and evaluated as potent antitumor agents. nih.gov One such hybrid demonstrated broad-spectrum activity against a panel of 60 human cancer cell lines. nih.gov Another study reported a novel tubulin ligand, N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide, which showed potent activity against a range of human cancers including leukemia, breast, liver, and prostate cancer, with IC50 values in the nanomolar to low micromolar range. bldpharm.com This compound was also found to be active in drug-resistant tumor cells. bldpharm.com

In the context of inflammation, novel dihydropyrimidine/sulphonamide hybrids have been developed as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). rsc.org These enzymes are key players in the inflammatory cascade, and their inhibition leads to a reduction in pro-inflammatory mediators. rsc.org

Interference with Specific Biochemical Pathways and Signaling Cascades

The therapeutic potential of pyridine-sulfonamide derivatives stems from their targeted interference with crucial biochemical and signaling pathways.

For their anticancer effects, specific mechanisms have been elucidated:

VEGFR-2 Inhibition: A pyridine-sulfonamide hybrid was found to be a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a key component in tumor angiogenesis. Its inhibitory concentration (IC50) was measured at 3.6 µM, which is more potent than the established drug sorafenib (B1663141) (IC50 = 4.8 µM). nih.gov

Apoptosis Induction: The same VEGFR-2 inhibitor was shown to induce cell cycle disruption and apoptosis in renal cancer cells. This was achieved by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic proteins BAX, p53, and caspase-3. nih.gov

Microtubule Disruption: The compound N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide functions by binding to the colchicine (B1669291) pocket on tubulin. bldpharm.com This binding inhibits microtubule assembly, leading to an arrest of the cell cycle in the M-phase, followed by the inactivation of Bcl-2 and subsequent apoptosis through caspase pathways. bldpharm.com

For anti-inflammatory action, the mechanism involves:

Dual Enzyme Inhibition: Hybrids of sulfonamides have been shown to dually inhibit mPGES-1 and 5-LOX, which are critical enzymes that produce pro-inflammatory lipid mediators. rsc.org This dual inhibition significantly reduces the levels of pro-inflammatory cytokines such as Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). rsc.org

Table 2: Anticancer Activity of a Pyridine-Sulfonamide Derivative (IG-105)

| Cancer Type | Cell Line | IC50 (µmol/L) |

|---|---|---|

| Hepatoma | Bel-7402 | Data not specified |

| Breast Cancer | MCF-7 | Data not specified |

| Leukemia | Various | 0.012 - 0.298 |

| Solid Tumors | Various | 0.012 - 0.298 |

Data from a study on N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide (IG-105). bldpharm.com

Utilization as a Building Block in Complex Organic Synthesis

The this compound scaffold is a valuable building block in organic synthesis. tsijournals.comnih.gov Such fundamental molecular units, which possess reactive functional groups, are essential for constructing more complex molecules and introducing specific structural features that can impart desired chemical and biological properties. tsijournals.comresearchgate.net Their use is central to medicinal chemistry for generating combinatorial libraries and for the optimization of lead compounds in drug discovery. tsijournals.comacs.org

Precursor Role in the Preparation of Advanced Organic Intermediates

Pyridine derivatives serve as key precursors for advanced organic intermediates. For instance, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, a related structure, is prepared from its dihydropyridine (B1217469) analog through an oxidation reaction. nih.gov This dicarboxylate is then converted into 2,6-dimethylpyridine-3,5-dicarbohydrazide (B3840162) by reacting with hydrazine (B178648) hydrate. nih.gov This carbohydrazide (B1668358) serves as a crucial intermediate, which can then be used in further reactions to build a library of diverse triarylpyridine molecules. nih.gov Similarly, other pyridine sulfonamides, like 4-chloropyridine-3-sulfonamide, act as starting materials for producing novel heterocyclic structures. rsc.org

Methodologies for the Construction of Novel Heterocyclic Systems

Various synthetic methodologies leverage pyridine-sulfonamide building blocks to construct novel and diverse heterocyclic systems, which are often sought for their pharmacological potential.

One common method is the condensation reaction. For example, novel heterocyclic sulfonyl-carboximidamides are synthesized through the condensation of heterocyclic methyl carbimidates with a pyridine-sulfonamide derivative, such as 4-chloropyridine-3-sulfonamide. rsc.org Other strategies involve reacting a precursor like N-cyanoacetoarylsulfonylhydrazide with various electrophiles to assemble functionalized pyridine rings fused or linked to other heterocyclic systems like benzothiazole (B30560) and benzimidazole. Multi-component reactions also provide an efficient route; a catalytic procedure using different ketones with sulfonamide moieties, various aromatic aldehydes, and an ammonium (B1175870) source can generate a library of triarylpyridines. nih.gov

Table 3: Selected Methodologies for Synthesizing Novel Heterocyclic Systems

| Starting Material(s) | Reaction Type | Resulting Heterocyclic System | Ref. |

|---|---|---|---|

| Heterocyclic methyl carbimidates + 4-chloropyridine-3-sulfonamide | Condensation | Heterocyclic sulfonyl-carboximidamides | rsc.org |

| N-cyanoacetohydrazide derivative + Substituted benzaldehyde | Reflux in ethanol | Pyridine and Pyrazole derivatives | |

| Ketones with sulfonamide moieties + Aromatic aldehydes + Ammonium source | Catalytic multi-component reaction | Triarylpyridines with sulfonamide moieties | nih.gov |

Research into Industrial Chemical Applications (e.g., Dyes, Polymers)

Research into the industrial applications of pyridine and sulfonamide derivatives extends to the fields of dyes and polymers. While specific applications for this compound itself are not widely documented in this context, the constituent chemical groups are important in these industries.

Sulfonamide derivatives are integral to the synthesis of certain classes of dyes. They can be incorporated into dye molecules to enhance properties or to act as a reactive handle. For example, sulfonamide azo dyes are synthesized by coupling a diazotized amine, which can contain a sulfonamide group, with a coupling agent. tsijournals.comrsc.org These sulfonamide-containing dyes have been investigated for their application in dyeing various fibers. tsijournals.com

In polymer science, pyridine-containing polymers are explored for a range of applications, including their use as support for reagents and in the self-assembly of block copolymers. Sulfonamide functionalities can be incorporated into polymer backbones to create functional materials. For instance, a sulfonamide-functionalized poly(styrene oxide) has been synthesized, which can be later modified to generate a lithium sulfonated polymer with specific thermal properties. nih.gov Furthermore, multicomponent polymerization techniques have been used to create poly(BODIPY-sulfonamide)s, which are advanced polymers investigated for therapeutic applications like sonodynamic and gas therapy. bldpharm.com

Structure Activity Relationship Sar Studies and Rational Molecular Design

Correlating Structural Modifications of 2,5-Dimethylpyridine-3-sulfonamide Derivatives with Biological Activity

The biological activity of sulfonamide derivatives is significantly influenced by the nature and position of substituents on the pyridine (B92270) and sulfonamide moieties.

Key structural features essential for the antibacterial activity of sulfonamides include the sulfanilamide (B372717) skeleton, where the sulfur atom is directly linked to an aromatic ring. slideshare.net The amino and sulfonyl groups are optimally positioned at the 1,4-positions of the benzene (B151609) ring; any deviation from this arrangement tends to diminish or abolish activity. slideshare.net The primary aromatic amino group is crucial and should generally remain unsubstituted. youtube.com

In the context of this compound derivatives, modifications to the sulfonamide group have been explored to modulate activity. For instance, the introduction of heterocyclic aromatic nuclei at the N1 position of the sulfonamide can yield highly potent compounds. slideshare.net The lipid solubility of the molecule, influenced by these substitutions, also plays a critical role in its pharmacokinetic profile and, consequently, its in vitro antibacterial activity. slideshare.netyoutube.com

A study on 6-(indol-2-yl)pyridine-3-sulfonamides identified compound 4t (PTC725) as a potent and orally bioavailable inhibitor of hepatitis C virus (HCV) RNA replication. nih.gov The optimization focused on substituents at the indole (B1671886) N-1, C-5, and C-6 positions, as well as the sulfonamide group, to improve metabolic stability and pharmacokinetic properties. nih.gov This highlights the importance of fine-tuning peripheral substituents to achieve desired biological and pharmacological profiles.

The following table summarizes the effects of structural modifications on the biological activity of certain sulfonamide derivatives.

| Compound/Derivative Class | Structural Modification | Effect on Biological Activity |

| Sulfanilamide Analogues | Substitution on the aromatic ring or replacement of the benzene ring | Decreases or abolishes antibacterial activity. slideshare.net |

| N1-Substituted Sulfonamides | Introduction of heterocyclic aromatic nuclei | Yields highly potent compounds. slideshare.net |

| 6-(indol-2-yl)pyridine-3-sulfonamides | Optimization of substituents on the indole ring and sulfonamide group | Improved DMPK and safety properties, leading to potent HCV inhibitors. nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamides | N-methylpropionamide linker between the benzenesulfonamide (B165840) and pyrazolopyridine moiety | Favorable for hCA I inhibitory activity. nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamides | Direct connection between the benzenesulfonamide and pyrazolopyridine moiety | Decreased activity against hCA I. nih.gov |

Computational Approaches for SAR Analysis and Predictive Modeling

Computational chemistry has become an indispensable tool in the study of SAR, offering predictive models that can guide the synthesis of new compounds. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) are employed to build models that correlate the three-dimensional properties of molecules with their biological activities.

For example, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are 3D-QSAR methods that have been successfully applied to various sulfonamide derivatives. These models generate contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. mdpi.com

In a study of aryloxypropanolamine derivatives, CoMFA and CoMSIA models were developed with high predictive ability. mdpi.com The electrostatic contour maps from both models indicated that the insertion of a urea (B33335) group would be favorable, leading to the design of derivatives with high predicted activity. mdpi.com Similarly, for arylpropyl sulfonamides, 3D-QSAR analysis was used to build predictive CoMSIA models, which suggested that long alkyl chains and a specific stereochemistry (1R, 2R configuration) on the propyl group were important for cytotoxic activity. kjpp.net

These computational models not only help in understanding the SAR of existing compounds but also serve as a powerful predictive tool to design novel molecules with enhanced potency and selectivity. mdpi.comkjpp.net

Rational Design Principles for Novel this compound Analogues with Enhanced Research Utility

The insights gained from SAR and computational studies form the basis for the rational design of new this compound analogues. The primary goal is to develop compounds with improved potency, selectivity, and pharmacokinetic properties for use as research tools.

One key principle is scaffold hopping , where the core structure of a known active compound is replaced with a different scaffold while retaining the key pharmacophoric features. This strategy was employed to design sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. mdpi.com By keeping the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide part, which was known for strong PI3K inhibitory activity, and modifying other parts of the molecule, researchers could optimize for dual inhibitory action and better drug-like properties. mdpi.com

Another principle is the bioisosteric replacement of functional groups. For instance, replacing an amide group with a sulfonamide can alter the compound's stability and solubility. In the design of B13 analogues, an arylpropyl sulfonamide, replacing the amide group of the original ceramide analogue with a sulfonamide group, led to increased cytotoxic activity. kjpp.net

Furthermore, the introduction of specific linkers can be crucial. In the case of pyrazolo[4,3-c]pyridine sulfonamides, the presence of an N-methylpropionamide linker was found to be beneficial for inhibitory activity against human carbonic anhydrase I (hCA I), whereas a direct connection was detrimental. nih.gov

The following table outlines some rational design strategies and their outcomes.

| Design Strategy | Application Example | Outcome |

| Scaffold Hopping | Design of PI3K/mTOR dual inhibitors based on a sulfonamide methoxypyridine scaffold. mdpi.com | Discovery of novel potent dual inhibitors. mdpi.com |

| Bioisosteric Replacement | Replacement of an amide group with a sulfonamide in ceramide analogues. kjpp.net | Increased cytotoxic activity. kjpp.net |

| Linker Optimization | Introduction of an N-methylpropionamide linker in pyrazolo[4,3-c]pyridine sulfonamides. nih.gov | Enhanced inhibitory activity against hCA I. nih.gov |

| Substituent Optimization | Modification of substituents on the indole ring of 6-(indol-2-yl)pyridine-3-sulfonamides. nih.gov | Identification of a potent and orally bioavailable HCV inhibitor. nih.gov |

By systematically applying these principles, researchers can design and synthesize novel this compound analogues with tailored properties, making them valuable tools for probing biological systems and for the potential development of new therapeutic agents.

Future Research Directions and Emerging Avenues for 2,5 Dimethylpyridine 3 Sulfonamide

Exploration of Novel Reactivity and Functionalization Pathways

The future exploration of 2,5-Dimethylpyridine-3-sulfonamide will heavily rely on the development of novel synthetic routes to generate a diverse library of analogues. While the core structure is known, its reactivity and potential for further functionalization remain largely untapped. Research should focus on several key areas:

C-H Activation: Modern synthetic methods involving transition-metal catalyzed C-H activation could allow for the direct functionalization of the pyridine (B92270) ring at the C-4 and C-6 positions, as well as modifications of the two methyl groups. This avoids the often lengthy and complex multi-step syntheses required by classical methods.

N-Functionalization of the Sulfonamide: The sulfonamide nitrogen presents a key site for diversification. Alkylation, arylation, or acylation at this position can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for biological activity. mdpi.com

Cross-Coupling Reactions: The pyridine ring can be further elaborated using established cross-coupling methodologies (e.g., Suzuki, Heck, Sonogashira). This would enable the introduction of a wide array of substituents, such as aryl, heteroaryl, and alkyl groups, to build molecular complexity and explore new chemical space.

Novel Ring Synthesis: Investigating new ways to construct the core 2,5-dimethylpyridine (B147104) ring system with the sulfonamide moiety already in place could lead to more efficient and convergent synthetic strategies. One-pot, multi-component reactions are particularly attractive for their efficiency and sustainability. researchgate.net

Integration with Advanced Spectroscopic and Structural Biology Techniques for Deeper Mechanistic Understanding

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound and its derivatives is essential for rational drug design. The integration of advanced analytical techniques will be crucial for elucidating structure-activity relationships (SAR).

X-ray Crystallography: Obtaining single-crystal X-ray structures of the parent compound and its biologically active derivatives, potentially co-crystallized with their protein targets, would provide definitive structural information. This data is invaluable for understanding binding modes and guiding further optimization.

Multi-dimensional NMR Spectroscopy: Advanced NMR techniques can provide detailed information about the solution-state conformation and dynamics of these molecules. These studies can reveal how the molecules behave in a more biologically relevant environment compared to the solid state.

Computational and Theoretical Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to analyze electronic properties, molecular electrostatic potential (MEP) surfaces, and frontier molecular orbitals (HOMO-LUMO). biointerfaceresearch.com This theoretical insight complements experimental data, helping to explain observed reactivity and predict biological interactions. Molecular docking studies can further be used to screen potential biological targets and predict binding affinities. biointerfaceresearch.com

High-Throughput Screening and Combinatorial Chemistry Approaches in Derivative Discovery

To efficiently explore the therapeutic potential of the this compound scaffold, modern drug discovery techniques are indispensable. High-throughput screening (HTS) and combinatorial chemistry offer a powerful combination for identifying new lead compounds. purdue.edumdpi.com

The process would involve:

Library Synthesis: The creation of a large, diverse library of compounds based on the this compound core. Using the functionalization pathways described in section 7.1, different chemical groups (R¹, R², R³) would be systematically introduced at various positions.

HTS Campaigns: Screening this chemical library against a wide range of biological targets. Given the known activities of other pyridine and sulfonamide derivatives, potential targets could include protein kinases, enzymes involved in microbial metabolism like Erg11, and G-protein coupled receptors. nih.govnih.gov HTS assays can quickly identify "hits"—molecules that show activity against a specific target. mdpi.com

The table below illustrates a hypothetical combinatorial library design for derivative discovery.

| Scaffold | R¹ (at C-4) | R² (Sulfonamide N) | R³ (Sulfonamide N) |

|---|---|---|---|

| This compound | -H | -H | -H |

| This compound | -Cl | -H | -H |

| This compound | -F | -CH₃ | -H |

| This compound | -OCH₃ | -CH₃ | -CH₃ |

| This compound | -Phenyl | -Ethyl | -H |

| This compound | -Thienyl | -Cyclopropyl | -H |

Development of Sustainable Synthetic Methodologies and Process Intensification

A critical direction for future research is the development of environmentally friendly and efficient methods for synthesizing this compound and its derivatives. This aligns with the broader push towards "green chemistry" in the pharmaceutical industry.

Key areas for development include:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. researchgate.net

Alternative Energy Sources: Employing microwave irradiation or ultrasound (sonochemistry) to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. nih.govresearchgate.net

Catalysis: Focusing on the use of non-toxic, earth-abundant metal catalysts or even metal-free catalytic systems to promote key chemical transformations. researchgate.net

Process Intensification: Exploring continuous flow chemistry for the synthesis. Flow reactors offer superior control over reaction parameters, enhanced safety, and the potential for easier scale-up compared to traditional batch processing.

The following table compares potential sustainable methods against conventional approaches for sulfonamide synthesis.

| Parameter | Conventional Method | Sustainable Method | Reference |

|---|---|---|---|

| Solvent | Toluene, Dichloromethane (B109758) | Water, Ethanol, Deep Eutectic Solvents | researchgate.net |

| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation, Ultrasound | nih.gov |

| Reaction Time | Hours to Days | Minutes to Hours | nih.gov |

| Work-up | Solvent Extraction | Filtration, Minimal Purification | researchgate.net |

| Process | Batch Processing | Continuous Flow Synthesis | researchgate.net |

By pursuing these future research directions, the scientific community can systematically explore the chemical and biological landscape of this compound, potentially leading to the discovery of novel therapeutic agents and more efficient, sustainable chemical manufacturing processes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,5-Dimethylpyridine-3-sulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of 2,5-dimethylpyridine derivatives using sulfonic acid chlorides under controlled conditions. Key parameters include:

- Temperature : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions.

- Catalysts : Use triethylamine or DMAP to enhance nucleophilicity of the amine group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be employed to confirm the structure of this compound?

- Methodological Answer :

- FT-IR : Validate sulfonamide functional groups via asymmetric S=O stretching (1330–1350 cm⁻¹) and symmetric S=O (1150–1170 cm⁻¹). Compare with reference spectra of analogous pyridine sulfonamides .

- NMR : In H NMR, the methyl groups at positions 2 and 5 appear as singlets (δ 2.3–2.5 ppm), while the aromatic protons resonate as a multiplet (δ 7.5–8.2 ppm). C NMR should show characteristic sulfonamide sulfur-linked carbon at δ 125–130 ppm .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases or carbonic anhydrases using fluorometric assays (e.g., ADP-Glo™ kinase assay) at concentrations 1–100 µM.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific targets?

- Methodological Answer :

- Modification Sites : Introduce substituents at the pyridine ring (e.g., halogens at position 4) or vary sulfonamide substituents (e.g., aryl vs. alkyl groups).

- Computational Modeling : Perform docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinity with targets like EGFR or COX-2 .

- Validation : Compare IC₅₀ values of derivatives in enzymatic assays to identify key pharmacophores .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardization : Ensure consistent assay conditions (pH, temperature, solvent DMSO ≤0.1%).

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

- Meta-Analysis : Pool data from ≥3 independent studies, applying statistical models (e.g., random-effects) to account for variability .

Q. How does this compound interact with cytochrome P450 enzymes, and what experimental approaches characterize these interactions?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolite formation via LC-MS/MS (e.g., QTRAP 6500+).

- Inhibition Studies : Use fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4) to calculate values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.